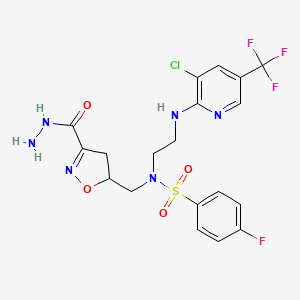
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19ClF4N6O4S and its molecular weight is 538.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide is a complex organic compound with potential biological activities. Its structure features multiple functional groups that may interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- Pyridine Ring : Contains a chlorinated and trifluoromethyl-substituted pyridine.
- Hydrazinocarbonyl Group : Linked to an isoxazole moiety, which is significant for its biological interactions.
- Benzenesulfonamide : A sulfonamide group that may enhance solubility and bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial activities. For instance, derivatives of pyridine and hydrazone compounds have shown effectiveness against various bacterial strains.
-
Antibacterial Activity :
- The compound's structural analogs have demonstrated broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 15.625 to 125 μM against reference strains, indicating significant antibacterial potency .
- Antifungal Activity :
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis pathways, inhibiting growth and replication .
- Biofilm Disruption : The compound exhibits potential in disrupting biofilm formation, which is critical in chronic infections. Studies report biofilm inhibition percentages exceeding 55% in certain bacterial strains compared to standard antibiotics .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a series of hydrazone derivatives structurally related to the target compound. The results indicated that these derivatives had significant antibacterial activity with varying degrees of efficacy against different strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.625 | Antistaphylococcal |
| Compound B | 62.5 | Antienterococcal |
| Compound C | >1562.5 | Moderate Activity |
Study 2: Biofilm Inhibition
Another investigation focused on the biofilm inhibition capabilities of related compounds demonstrated that certain derivatives could reduce biofilm formation significantly in Pseudomonas aeruginosa and Staphylococcus epidermidis .
| Bacterial Strain | Biofilm Inhibition (%) |
|---|---|
| Staphylococcus aureus | 55 |
| Pseudomonas aeruginosa | 45 |
特性
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluoro-N-[[3-(hydrazinecarbonyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF4N6O4S/c20-15-7-11(19(22,23)24)9-27-17(15)26-5-6-30(10-13-8-16(29-34-13)18(31)28-25)35(32,33)14-3-1-12(21)2-4-14/h1-4,7,9,13H,5-6,8,10,25H2,(H,26,27)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBDNTLCDZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN)CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














